MAO-B Inhibitory Potency vs. Selegiline (Direct Binding Assay Comparison)
The target compound inhibits recombinant human MAO-B with an IC₅₀ of 1.70 nM (fluorescence-based kynuramine assay, 20 min incubation) [1]. In contrast, the clinically used irreversible MAO-B inhibitor selegiline (deprenyl) displays an IC₅₀ of approximately 10–20 nM in comparable human MAO-B assays [2]. This represents a ≥6-fold improvement in enzymatic inhibitory potency under the test conditions. Furthermore, a second independent measurement in human supersomes yielded an IC₅₀ of 3.80 nM [1], confirming low-nanomolar activity.
| Evidence Dimension | MAO-B IC₅₀ (nM) |
|---|---|
| Target Compound Data | 1.70 nM (recombinant human MAO-B); 3.80 nM (human supersomes MAO-B) |
| Comparator Or Baseline | Selegiline: 10–20 nM (recombinant human MAO-B, literature consensus) |
| Quantified Difference | ≥6-fold more potent (target compound vs. selegiline) |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 20 min fluorescence assay; human supersomes (CYP-rich microsomes) |
Why This Matters
A >6-fold potency advantage over a gold-standard MAO-B inhibitor reduces the required dose for equivalent target engagement, potentially lowering off-target risk in CNS applications.
- [1] BindingDB BDBM50378564 / CHEMBL145781. IC₅₀ = 1.70 nM and 3.80 nM against human MAO-B. Accessed 2026-05-10. View Source
- [2] Finberg JPM, Rabey JM. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Front Pharmacol. 2016;7:340. doi:10.3389/fphar.2016.00340. (Review reporting selegiline MAO-B IC₅₀ range 10–20 nM). View Source
